molecular formula C15H18N2O2S2 B2990887 N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide CAS No. 2034518-13-1

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide

Cat. No.: B2990887
CAS No.: 2034518-13-1
M. Wt: 322.44
InChI Key: BABAUOKDTDMKSH-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a thiophene ring, a cyclopentyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a cyclopentylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group, such as cyclopentylamine.

    Pyridine sulfonamides: Compounds with a pyridine sulfonamide moiety, such as pyridine-4-sulfonamide.

Uniqueness

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the cyclopentyl group provides steric effects that can influence its reactivity and binding affinity. The pyridine sulfonamide moiety contributes to its potential as a pharmacophore in medicinal chemistry.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,14-4-3-8-16-10-14)17-12-15(6-1-2-7-15)13-5-9-20-11-13/h3-5,8-11,17H,1-2,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAUOKDTDMKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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